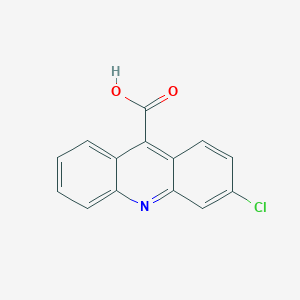

3-Chloroacridine-9-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloroacridine-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)14(17)18/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPYAGVLXOWEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloroacridine 9 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis of 3-Chloroacridine-9-carboxylic Acid

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inumi.ac.id For this compound, the primary disconnection occurs at the bonds forming the central heterocyclic ring.

A logical retrosynthetic approach involves two main bond cleavages: the C-N bond and the C-C bond that form the dihydropyridine (B1217469) ring of the acridine (B1665455) system. This deconstruction leads to two key precursors: a substituted N-phenylanthranilic acid and a reagent that can provide the C9-carboxylic acid group.

Specifically, the target molecule can be retrosynthetically disconnected to 2-(4-chlorophenylamino)benzoic acid. This intermediate, an N-phenylanthranilic acid derivative, already contains the necessary chloro-substituent on one of the phenyl rings. The final ring closure to form the acridine skeleton and the introduction of the carboxylic acid group at the 9th position represent the forward synthetic steps.

Classical Synthetic Approaches to the Acridine Core and 9-Substituted Acridines

Several classical named reactions are fundamental to the synthesis of the acridine core structure. These methods can be adapted to produce a variety of substituted acridines.

Bernthsen Acridine Synthesis and Modifications

The Bernthsen acridine synthesis is a reaction where a diarylamine is heated with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid, typically zinc chloride, to yield a 9-substituted acridine. wikipedia.orgyoutube.com The reaction often requires high temperatures, ranging from 200-270°C, for an extended period. wikipedia.org

The mechanism involves the initial formation of an acyl chloride from the carboxylic acid and zinc chloride. The diarylamine then attacks the activated carbonyl group, leading to a series of intermediates that ultimately cyclize and aromatize to form the 9-substituted acridine. youtube.com Modifications to this method include the use of polyphosphoric acid, which allows for lower reaction temperatures, albeit sometimes with reduced yields. wikipedia.org Recent studies have also explored microwave-assisted Bernthsen synthesis, which can decrease reaction times and improve yields. youtube.com

Friedländer Synthesis and Adaptations

The Friedländer synthesis is a reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone and a compound containing a reactive methylene (B1212753) group (e.g., a ketone) to form a quinoline (B57606) derivative. wikipedia.org While primarily used for quinolines, adaptations of this reaction can be employed for acridine synthesis. For instance, the reaction of a salt of anthranilic acid with cyclohexane-2-enone at 120°C produces 9-methylacridine (B196024). pharmaguideline.comnih.gov

The reaction can be catalyzed by various acids, including trifluoroacetic acid, toluenesulfonic acid, and Lewis acids. wikipedia.org The mechanism can proceed through two possible pathways: an initial aldol (B89426) addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org

Cyclization Reactions of N-Phenylanthranilic Acids

The cyclization of N-phenylanthranilic acids is a direct and widely used method for synthesizing acridone (B373769), which can then be converted to various 9-substituted acridines. juniperpublishers.comorgsyn.org This process typically involves heating the N-phenylanthranilic acid in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA). juniperpublishers.comorgsyn.org

For example, heating N-phenylanthranilic acid in concentrated sulfuric acid on a boiling water bath, followed by pouring the mixture into boiling water, precipitates acridone. orgsyn.org This acridone can then serve as a precursor for 9-chloroacridine (B74977) and subsequently this compound. The synthesis of the starting N-phenylanthranilic acid itself is often achieved through an Ullmann condensation, reacting an aniline (B41778) with an o-chlorobenzoic acid in the presence of a copper catalyst. orgsyn.org

Specific Synthetic Pathways to this compound

The synthesis of the specifically substituted this compound often involves the use of a key intermediate, 9-chloroacridine.

Strategies Involving 9-Chloroacridine as a Key Intermediate

A common and effective strategy for the synthesis of 9-substituted acridines, including the target carboxylic acid, utilizes 9-chloroacridine as a versatile intermediate. pharmaguideline.comorgsyn.org This intermediate is highly reactive towards nucleophilic substitution at the 9-position. pharmaguideline.com

The synthesis of 9-chloroacridine can be achieved by treating N-phenylanthranilic acid or acridone with phosphorus oxychloride (POCl₃). pharmaguideline.comorgsyn.org The reaction is typically heated to facilitate the conversion. orgsyn.org Once formed, the 9-chloroacridine can undergo various nucleophilic substitution reactions.

To obtain this compound, a precursor such as 2-(4-chlorophenylamino)benzoic acid would first be cyclized to form 3-chloroacridone. Treatment of 3-chloroacridone with a chlorinating agent like phosphorus oxychloride would yield 3,9-dichloroacridine. Subsequent selective reaction at the more reactive 9-position, for example, through a reaction sequence that introduces a carboxyl group, would lead to the final product. Another approach involves the reaction of 9-chloroacridine with a suitable nucleophile to introduce the carboxylic acid functionality. For instance, 9-chloroacridine can react with carboxylic acids to yield acridone and the corresponding acyl chloride. oup.com This reactivity can be harnessed to introduce the desired substituent.

Below is an interactive data table summarizing the key synthetic reactions:

| Reaction Name | Reactants | Reagents/Conditions | Product | Reference(s) |

| Bernthsen Acridine Synthesis | Diarylamine, Carboxylic Acid | Zinc Chloride, 200-270°C | 9-Substituted Acridine | wikipedia.orgyoutube.com |

| Friedländer Synthesis | Salt of Anthranilic Acid, Cyclohexane-2-enone | 120°C | 9-Methylacridine | pharmaguideline.comnih.gov |

| Cyclization of N-Phenylanthranilic Acid | N-Phenylanthranilic Acid | Concentrated Sulfuric Acid, Heat | Acridone | orgsyn.org |

| Synthesis of 9-Chloroacridine | N-Phenylanthranilic Acid or Acridone | Phosphorus Oxychloride, Heat | 9-Chloroacridine | pharmaguideline.comorgsyn.org |

Carboxylic Acid Formation at Position 9

The introduction of a carboxylic acid group at the 9-position of the acridine scaffold is a key synthetic step. Several methods exist for this transformation. One common approach involves the oxidation of 9-methylacridine. google.com This reaction can be carried out using an oxidant and an oxidation catalyst in a suitable solvent. google.com The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields of acridine-9-carboxylic acid. google.com For instance, reacting 9-methylacridine with an oxidant and catalyst at temperatures between 80-120°C for 1-3 hours can produce the desired product. google.com

Another method for synthesizing acridine-9-carboxylic acid involves the hydrolysis of a 9-cyanoacridine precursor. This non-oxidative route provides an alternative pathway to the desired carboxylic acid. google.com Additionally, a classical method involves the condensation of diphenylamine (B1679370) with a carboxylic acid at high temperatures using zinc chloride as a catalyst, a reaction known as the Bernthsen synthesis. nih.gov A more contemporary approach is the SNH reaction, which proceeds through a nucleophilic addition to the aromatic substrate to form a stable intermediate, followed by an oxidative process to yield the functionalized acridine. nih.gov

Regioselective Introduction of Chlorine at Position 3

The introduction of a chlorine atom specifically at the 3-position of the acridine ring system requires careful control of reaction conditions to achieve the desired regioselectivity. The direct chlorination of aromatic compounds can be challenging due to the potential for multiple substitution products. nih.govnih.gov

Advanced methods for direct C-H chlorination often employ directing groups and catalysts to control the site of chlorination. nih.gov These methods are crucial for improving the electronic properties, such as lipophilicity, of the molecule. nih.gov For electron-rich substrates like aniline derivatives, chlorination typically yields a mixture of ortho- and para-substituted products. nih.gov The use of copper(II) chloride has been shown to be an effective reagent for the para-chlorination of unprotected anilines, a reaction that can be relevant to the synthesis of precursors for 3-chloroacridine (B1658049) derivatives. nih.gov The reaction conditions, including the solvent system (e.g., ionic liquids), can significantly influence the yield and regioselectivity of the chlorination. nih.gov

Synthetic Routes to this compound Derivatives

Once this compound is obtained, it serves as a versatile intermediate for the synthesis of a wide array of derivatives through reactions involving the carboxyl group and the acridine nucleus.

The carboxylic acid group at position 9 is readily derivatized to form esters and amides. These reactions typically proceed via nucleophilic acyl substitution. sketchy.commasterorganicchemistry.com

Esterification: Esters of this compound can be prepared by reacting the acid with an alcohol in the presence of an acid catalyst. The Fischer esterification is a common method used for this purpose. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride (SOCl₂). cardiff.ac.uklibretexts.org This acyl chloride can then react with an alcohol to form the corresponding ester. cardiff.ac.uk

Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with an amine. Direct reaction between the carboxylic acid and an amine is often difficult and requires high temperatures. libretexts.org Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used to facilitate the reaction. khanacademy.orgthermofisher.com The carboxylic acid first reacts with DCC to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide. libretexts.orgkhanacademy.org This method has been successfully applied to synthesize various N-substituted 9-aminoacridine (B1665356) derivatives. nih.gov

| Derivative Type | Reagents | Reaction Type |

| Ester | Alcohol, Acid Catalyst | Fischer Esterification |

| Ester | Thionyl Chloride, Alcohol | Nucleophilic Acyl Substitution |

| Amide | Amine, DCC | Amide Coupling |

The acridine ring system itself can undergo further functionalization through nucleophilic and electrophilic substitution reactions. The presence of the chlorine atom and the carboxylic acid group influences the reactivity and regioselectivity of these subsequent transformations.

Nucleophilic acyl substitution is a primary reaction mechanism for carboxylic acid derivatives, where a nucleophile attacks the electrophilic carbonyl carbon. sketchy.com The reactivity of the acridine nucleus can be influenced by the nature of the substituents already present. For instance, electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. khanacademy.org Conversely, electron-donating groups can decrease its reactivity. khanacademy.org

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would provide detailed information about the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the acridine (B1665455) ring system. The chemical shifts and coupling patterns of these protons would be influenced by the positions of the chlorine and carboxylic acid substituents. The proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid group and the carbons of the acridine core.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum would be expected to show a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer. A sharp, intense peak around 1700 cm⁻¹ would be indicative of the C=O stretching vibration of the carbonyl group. Characteristic absorptions for the C=C and C=N stretching vibrations of the acridine ring would also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight. The presence of the chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the M peak. Fragmentation analysis could reveal the loss of the carboxylic acid group and other characteristic fragments of the acridine core. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems. For 3-Chloroacridine-9-carboxylic acid, these calculations offer a detailed picture of its electronic characteristics and reactive behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT studies on acridine (B1665455) derivatives have provided valuable information on their stability and reactivity. For this compound, DFT calculations would typically be performed to optimize the molecular geometry and compute various electronic properties.

The reactivity of acridine derivatives is often linked to their electronic properties. DFT-based descriptors such as chemical potential, hardness, and electrophilicity index can be calculated to understand the reactive nature of the molecule. For instance, studies on similar compounds like 9-anilinoacridine (B1211779) derivatives have used DFT to predict their anticancer activity by analyzing these properties. In the case of this compound, the presence of the electron-withdrawing chlorine atom at the 3-position and the carboxylic acid group at the 9-position would significantly influence the electron distribution across the acridine ring system, thereby affecting its reactivity. The nitrogen atom in the acridine ring is often identified as a reactive site for nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov The MEP map illustrates the charge distribution and is used to predict how a molecule will interact with other chemical species. chemrxiv.org For this compound, the MEP analysis would reveal regions of negative potential, likely around the nitrogen atom of the acridine ring and the oxygen atoms of the carboxylic acid group, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms. chemrxiv.orgrsc.org This analysis is crucial for understanding non-covalent interactions, which are vital for drug-receptor binding. The MEP can provide insights into the molecule's reactivity and how it might be recognized by a biological target. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For this compound, the distribution of HOMO and LUMO would indicate the electron-donating and electron-accepting capabilities of different parts of the molecule. The HOMO is likely to be distributed over the electron-rich acridine ring, while the LUMO may be localized on the electron-deficient regions. This analysis helps in understanding the molecule's electronic transitions and its potential to engage in charge-transfer interactions. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule, or ligand, binds to a macromolecular target, such as a protein or DNA.

Ligand-Biomolecule Interaction Modeling (e.g., DNA, Proteins)

Acridine derivatives are well-known for their ability to intercalate into DNA, a mechanism that contributes to their biological activity. Molecular docking simulations can be employed to model the interaction of this compound with DNA. These models would likely show the planar acridine ring inserting between the base pairs of the DNA double helix, with the substituents at the 3 and 9 positions influencing the binding affinity and specificity. The carboxylic acid group could form hydrogen bonds with the DNA backbone or bases, while the chlorine atom might be involved in halogen bonding or other interactions.

Similarly, docking studies can predict the binding of this compound to protein targets. For example, acridine derivatives have been studied as inhibitors of enzymes like topoisomerase. researchgate.net Docking simulations would identify the key amino acid residues in the protein's active site that interact with the ligand, providing a basis for understanding its inhibitory mechanism. nih.govrsc.org

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound is important for understanding its three-dimensional structure and flexibility, which are crucial for its biological activity. A key aspect of its conformation is the orientation of the carboxylic acid group relative to the acridine ring. The rotation around the single bond connecting the carboxylic acid group to the acridine ring would have an associated energy barrier. nih.gov Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformations. The preferred conformation in different environments, such as in the gas phase versus in a solvent, can also be investigated, as solvation can significantly impact conformational stability. nih.gov Understanding the accessible conformations and the energy required to switch between them is essential for predicting how the molecule will fit into a binding site.

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling of this compound

As of the latest available research, specific Quantitative Structure-Activity Relationship (QSAR) studies and predictive models focusing solely on this compound are not extensively documented in publicly accessible scientific literature. The field of QSAR is a robust area of computational chemistry that seeks to correlate the chemical structure of compounds with their biological activity. This is achieved by developing mathematical models that can predict the activity of new, untested compounds.

While numerous QSAR studies have been conducted on the broader class of acridine derivatives, these investigations have typically centered on analogues with different substitution patterns, such as 9-anilinoacridines or imidazoacridinones. These studies have been instrumental in elucidating the structural features that govern the anticancer, antibacterial, and other biological activities of acridine-based compounds. For instance, research on 9-anilinoacridines has highlighted the importance of substituent properties on the anilino ring and the acridine core in determining their antitumor efficacy and toxicity. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to other heterocyclic systems, demonstrating the power of these techniques in drug design. nih.gov

However, the direct application of these models to this compound or the development of bespoke models for this specific compound is not apparent in the current body of research. The creation of a reliable QSAR model necessitates a dataset of structurally related compounds with experimentally determined biological activities. In the absence of such a dataset for a series of analogues of this compound, the development of specific predictive models is hindered.

Future research endeavors could bridge this knowledge gap by synthesizing a focused library of derivatives of this compound and evaluating their biological activities. The resulting data could then be used to construct QSAR models to guide the design of new compounds with enhanced or more specific therapeutic properties. Such studies would be invaluable in exploring the full potential of this particular acridine scaffold.

Mechanistic Studies of Biological Interactions Preclinical Focus

Nucleic Acid Interactions

The biological activity of many acridine (B1665455) derivatives is attributed to their interactions with nucleic acids. The planar tricyclic ring system of the acridine scaffold allows it to insert itself between the base pairs of DNA, a process known as intercalation. This interaction is a primary mechanism driving the compound's biological effects.

DNA Intercalation Mechanisms and Binding Affinity

Acridine derivatives are well-established DNA intercalators. nih.gov The flat, aromatic nature of the acridine ring system enables it to slip between the stacked base pairs of the DNA double helix. nih.gov This insertion is primarily driven by non-covalent forces, including π-π stacking interactions between the aromatic rings of the acridine and the DNA bases. researchgate.net This intercalation process introduces significant structural distortions to the DNA, causing it to unwind and lengthen. nih.gov For example, the classic intercalator proflavine, an acridine derivative, unwinds DNA by approximately 17 degrees. nih.gov These structural changes can interfere with crucial cellular processes like DNA replication and transcription. nih.gov

Table 1: Binding Constants of Acridine N-Acylhydrazone Derivatives with ctDNA

| Compound | Substituent | Binding Constant (Kb) [M-1] |

|---|---|---|

| 3a | -H | 2.87 x 103 |

| 3b | -F | 3.18 x 103 |

| 3c | -Cl | 2.55 x 103 |

| 3d | -Br | 2.13 x 103 |

Data sourced from a study on acridine N-acylhydrazone derivatives and their binding to calf thymus DNA. researchgate.net

Topoisomerase Enzyme Inhibition (Type I and Type II)

Topoisomerases are essential enzymes that regulate the topology of DNA and are vital for processes like DNA replication, transcription, and chromosome segregation. mdpi.com There are two main types: topoisomerase I, which creates single-strand breaks, and topoisomerase II, which introduces double-strand breaks. nih.gov Acridine derivatives have been extensively studied as inhibitors of both types of topoisomerases. nih.govresearchgate.netwikipedia.org

These compounds can act through two primary mechanisms:

Topoisomerase Poisons: These agents stabilize the transient covalent complex formed between the topoisomerase enzyme and DNA. This leads to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis. Amsacrine is a well-known acridine derivative that acts as a topoisomerase II poison. researchgate.net

Catalytic Inhibitors: These compounds interfere with the enzymatic activity of topoisomerases without trapping the DNA-enzyme complex. They can, for example, prevent the binding of the enzyme to DNA or inhibit the ATP hydrolysis required for topoisomerase II activity. mdpi.com

Derivatives of 9-chloroacridine (B74977) have been shown to possess potent inhibitory activity against topoisomerase II. researchgate.net For example, certain acridinyl ligands have demonstrated significant inhibition of topoisomerase IIB with IC50 values in the sub-micromolar range, comparable to the well-known anticancer drug doxorubicin. researchgate.net

G-Quadruplex DNA Binding and Stabilization

G-quadruplexes (G4s) are non-canonical four-stranded DNA structures that form in guanine-rich sequences, which are prevalent in biologically important regions of the genome, such as telomeres and gene promoters. nih.govbldpharm.com The stabilization of these G4 structures has emerged as a promising strategy in anticancer drug design, as it can lead to the inhibition of telomerase and the downregulation of oncogene expression.

The planar aromatic surface of acridine derivatives makes them well-suited to stack on the terminal G-tetrads of G-quadruplex DNA, thereby stabilizing these structures. This binding is often highly selective for G-quadruplex DNA over duplex DNA. For instance, the 3,6,9-trisubstituted acridine derivative BRACO-19 is a well-characterized G-quadruplex-stabilizing ligand with demonstrated anticancer activity. mdpi.com

Protein and Enzyme Interactions

Interaction with Specific Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease. The acridine scaffold has been utilized in the design of cholinesterase inhibitors.

The interaction of acridine-based inhibitors with cholinesterases often involves the planar acridine ring binding to the peripheral anionic site or the gorge of the enzyme, while side chains can interact with the catalytic active site. Studies on various 9-substituted acridine derivatives have shown that they can effectively inhibit both AChE and BChE, with the potency and selectivity depending on the nature of the substituents.

Receptor Binding Profiling

Currently, there is no publicly available information regarding the receptor binding profile of 3-Chloroacridine-9-carboxylic acid. Comprehensive screening against a panel of receptors would be required to determine its specific interactions with various receptor types.

Cellular and Subcellular Interaction Mechanisms (in vitro studies)

The biological activity of this compound and its derivatives is primarily attributed to their interactions with fundamental cellular components and processes. In vitro studies on acridine compounds have elucidated key mechanisms, particularly their ability to intercalate into DNA and inhibit the function of essential enzymes like topoisomerases. These interactions are central to their cytotoxic effects observed in various cancer cell lines.

Acridine derivatives are well-documented as DNA intercalating agents. rsc.org The planar tricyclic ring structure of the acridine core is crucial for this activity, allowing it to insert between the base pairs of the DNA double helix. rsc.orgnih.gov This intercalation distorts the DNA structure, which can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov

A significant body of research has focused on the inhibition of topoisomerase enzymes by acridine derivatives. nih.govnih.gov Topoisomerases are vital enzymes that manage the topological states of DNA during replication, transcription, and other cellular processes. nih.gov Type I and Type II topoisomerases are the primary targets. Acridine compounds can act as topoisomerase poisons by stabilizing the transient DNA-topoisomerase cleavage complex. nih.gov This prevents the re-ligation of the DNA strand(s), resulting in permanent DNA strand breaks and triggering programmed cell death. nih.govelsevierpure.com For instance, some acridine-based agents have been shown to be potent catalytic inhibitors of topoisomerase II, leading to the induction of apoptosis. elsevierpure.com

Studies on various 9-acridinone derivatives have demonstrated a clear structure-activity relationship. For example, the presence and nature of substituents on the acridine ring can significantly influence their cytotoxic and DNA-damaging capabilities. While specific studies focusing solely on this compound are limited, the established mechanisms of action for the broader acridine class provide a strong basis for understanding its biological effects at the cellular and subcellular levels. The chloro-substitution at the 3-position and the carboxylic acid group at the 9-position are expected to modulate the electronic properties and binding interactions of the molecule with its biological targets.

Research on related 9-acridinyl amino acid derivatives has shown that these compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis independently of cell cycle regulation. nih.gov Their inhibitory potential towards topoisomerase IIα has been found to be comparable to the established anticancer drug amsacrine. nih.gov

The following tables summarize the observed in vitro activities of various acridine derivatives, providing a comparative context for the potential mechanisms of this compound.

Table 1: In Vitro Cytotoxicity of Selected Acridine Derivatives

| Compound/Derivative | Cell Line(s) | Observed Effect | IC₅₀ Values (if reported) | Reference(s) |

| 9-Acridinyl amino acid derivatives (e.g., Compounds 6, 7, 8, 9) | K562, A549 | Potent viability inhibitors | Compound 8 & 9 in A549: ~6 μM | nih.gov |

| 2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one (8c) | MCF-7 | Cytotoxicity, more potent than etoposide | - | nih.gov |

| Acridinyl ligands (8, 9, 10) | Various cancer cell lines (K-562, SR, MCF7, T-47D, MDA-MB-468, NCI-H522) | Cell growth inhibition | - | nih.gov |

| 1-hydroxy-9-acridones | Human leukemic HL-60 | More active against cell growth than 1-OMe derivatives | - | nih.gov |

Table 2: Mechanistic Insights from In Vitro Studies of Acridine Derivatives

| Compound/Derivative | Assay/Target | Key Finding | Reference(s) |

| 9-Acridinyl amino acid derivatives (e.g., Compounds 6, 7, 8, 9) | Topoisomerase IIα inhibition | Similar inhibitory potential to amsacrine | nih.gov |

| 9-Acridinyl amino acid derivative (Compound 7) | DNA intercalation | Showed DNA intercalation properties | nih.gov |

| 9-Acridinyl amino acid derivatives (Compounds 7, 9) | Cell Cycle Analysis (A549 cells) | Caused G2/M block | nih.gov |

| 9-Acridinyl amino acid derivatives (Compounds 6, 8) | Apoptosis Induction (A549 cells) | Induced apoptotic cell death independent of cell cycle regulation | nih.gov |

| Thiazolidinone-acridines | Topoisomerase I and II inhibition | Exhibited DNA-binding and topoisomerase inhibition | rsc.org |

| Acridine-based agents | Topoisomerase II activity | Catalytic inhibition of the enzyme, leading to apoptosis | elsevierpure.com |

Research Applications and Potential Bioactivities Methodological and in Vitro Focus

Development of Fluorescent Probes for Biological Imaging and Sensing

The inherent fluorescence of the acridine (B1665455) nucleus makes its derivatives, including carboxylic acid variants, promising candidates for the development of fluorescent probes. While specific studies on 3-Chloroacridine-9-carboxylic acid as a fluorescent probe are not extensively documented, related compounds have demonstrated significant potential. For instance, 9-Acridone-4-carboxylic acid has been successfully established as an efficient fluorescent sensor for detecting Cr(III) ions. nih.gov This is achieved through a process known as chelation-assisted fluorescence quenching. nih.gov The ligand exhibits distinct excitation and emission maxima at 408 nm and 498.4 nm, respectively. nih.gov The principle of using the carboxylic acid moiety for binding to target analytes, thereby altering the fluorescent properties of the acridine core, suggests a viable mechanism for designing sensors.

Furthermore, other heterocyclic carboxylic acids, such as coumarin-based dyes like 7-Methoxycoumarin-3-carboxylic acid and 7-Diethylaminocoumarin-3-carboxylic acid, are widely used as blue fluorescent building blocks for labeling biomolecules. medchemexpress.commedchemexpress.com The carboxylic acid group is crucial for these applications, as it can be activated to label amines or used in esterification reactions. lumiprobe.com The structural similarity and shared functional group of this compound imply its potential for similar applications in biological imaging and sensing, although this remains an area requiring more targeted research.

Scaffold for Design of Novel Biologically Active Agents

The this compound structure serves as a key starting point for the synthesis of a wide array of biologically active molecules. The reactivity of the carboxylic acid group and the potential for substitution on the acridine ring allow for extensive chemical modifications to tune the pharmacological profile.

Antimicrobial Research (Antibacterial, Antifungal, Antimalarial, Antiviral, Antitubercular Activity)

The acridine scaffold is a well-established pharmacophore in the search for antimicrobial agents. nih.gov Derivatives of this compound have been investigated for a broad spectrum of activities.

Antiviral Activity: Recent research has highlighted the potential of 9-aminoacridine (B1665356) derivatives against SARS-CoV-2. In a study exploring the structure-activity relationship of these compounds, both 2-chloro and 3-chloro derivatives were synthesized and evaluated. nih.gov While no significant difference in activity was noted between the 2- and 3-chloro positions in one series, in another series of asymmetric pyronaridine (B1678541) derivatives, the 2-chloro substituents were generally more active. nih.gov Several novel analogs demonstrated potent in vitro activity against SARS-CoV-2, suggesting that the 9-aminoacridine scaffold, accessible from chloroacridine precursors, is a viable starting point for the development of new antiviral drugs. nih.gov

Antitubercular Activity: Derivatives of chloro-substituted acridines have shown promise in combating Mycobacterium tuberculosis. A study involving the synthesis of 6-chloro-2-methoxy-9-substituted acridines revealed potent antitubercular activity. nih.gov Two compounds from this series, a semicarbazide (B1199961) and a sulfonamide derivative, exhibited 100% inhibition against the virulent H37Rv strain at a concentration of 6.25 µg/mL, highlighting the importance of the chloro-substituted acridine nucleus in anti-TB drug discovery. nih.gov

General Antimicrobial Insights: While direct studies on the antibacterial and antifungal activity of this compound are limited, the broader class of acridine derivatives is known for these properties. nih.gov The general mechanism often involves intercalation into microbial DNA, disrupting essential cellular processes.

Anticancer Research (focus on molecular mechanisms like DNA binding and enzyme inhibition)

The application of this compound derivatives in anticancer research is the most extensively studied area. The planar acridine ring is a classic DNA intercalating agent, and modifications at the 3 and 9 positions significantly influence cytotoxicity and the mechanism of action.

Molecular Mechanisms: The primary anticancer mechanisms for this class of compounds include:

DNA Intercalation and Damage: The planar tricyclic acridine ring inserts itself between the base pairs of DNA. arabjchem.org This binding can inhibit nucleic acid synthesis and interfere with DNA repair mechanisms, ultimately leading to cell cycle arrest and apoptosis. arabjchem.org Acridine N-acylhydrazone derivatives, for example, have been shown to bind to calf thymus DNA (ctDNA). mdpi.com

Topoisomerase Inhibition: Many acridine derivatives function as topoisomerase inhibitors. These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and cell death. nih.gov

Topoisomerase II: A study on 9-acridinyl amino acid derivatives found that several compounds inhibited topoisomerase IIα with IC₅₀ values comparable to the clinical agent amsacrine. nih.gov Similarly, new acridine-triazole-pyrimidine hybrids have demonstrated potent inhibition of topoisomerase IIB. nih.gov

Dual Topoisomerase I/II Inhibition: Some acridine-benzohydrazide derivatives have been identified as potential dual inhibitors of human topoisomerase I and II. mdpi.com

Inhibition of Tricarboxylic Acid (TCA) Cycle Enzymes: A novel mechanism has been proposed for certain chloroacridine derivatives. Studies on 9-chloro-1-nitroacridine (B102269) and its 4-methylated analog showed they induce cell death in melanoma cells by diminishing the activity of TCA cycle enzymes like pyruvate (B1213749) dehydrogenase complex, aconitase, and isocitrate dehydrogenase, leading to ATP and NAD depletion. nih.govresearchgate.net

In Vitro Findings: Numerous studies have synthesized derivatives from 9-chloroacridine (B74977) precursors and evaluated their cytotoxicity against various cancer cell lines.

| Derivative Class | Cancer Cell Line(s) | Key Findings |

| 9-Acridinyl amino acid derivatives | A549 (Lung), K562 (Leukemia) | Compounds 8 and 9 showed high potency in the A549 cell line (IC₅₀ ≈ 6 µM), inducing G2/M cell cycle arrest and apoptosis. nih.gov |

| Chloroacridine derivatives | Melanoma (melanotic and amelanotic) | Amelanotic melanoma cells were particularly sensitive, with cell death occurring via apoptosis and caspase-independent pathways. nih.govresearchgate.net |

| Acridine N-acylhydrazone derivatives | A549 (Lung) | Derivatives significantly decreased cell viability and reduced the clonogenic ability of A549 cells by up to 74%. mdpi.com |

| Platinum–acridine hybrid agents | OVCAR-3 (Ovarian), MCF-7 (Breast), PANC-1 (Pancreatic) | Ester-modified hybrids showed nanomolar inhibition of cell proliferation, up to 150-fold higher activity than cisplatin (B142131) in some lines. nih.gov |

| 9-Aminoacridine derivatives | A-549 (Lung), HeLa (Cervical) | Compound 9 exhibited potent activity against both HeLa (CTC₅₀ = 13.75 µg/ml) and A-549 (CTC₅₀ = 18.75 µg/ml) cell lines. arabjchem.org |

Anti-inflammatory and Analgesic Research

The acridine scaffold has also been explored for its anti-inflammatory properties. Research has shown that derivatives synthesized from 9-chloroacridines can effectively suppress inflammatory responses. By reacting 9-chloroacridine with appropriate aromatic amines (Ar-NH₂) or phenols (Ar-OH), series of 9-anilinoacridine (B1211779) and 9-phenoxyacridine (B3049667) derivatives have been produced.

These compounds have been shown to inhibit the activation of key inflammatory cells, including mast cells, neutrophils, and macrophages. nih.gov Specifically, certain derivatives were more potent than the reference drug mepacrine in inhibiting the degranulation of rat peritoneal mast cells. nih.gov Other derivatives showed strong inhibitory activity on the secretion of lysosomal enzymes from neutrophils and were effective inhibitors of TNF-α production in macrophage-like cell lines. nih.gov These findings indicate that the anti-inflammatory effects are mediated, at least in part, by suppressing the release of chemical mediators from inflammatory cells. nih.gov

Other Potential Bioactivities and Applications (e.g., Intermediate in antidepressant synthesis, Anti-parasitic agents)

The versatility of the this compound scaffold extends to other areas of medicinal chemistry.

Intermediate in Synthesis: While not a direct precursor in widely known antidepressant drugs, nitrogen-containing heterocyclic compounds are a major focus in the development of new CNS agents. nih.gov Acridine-9-carboxylic acid is a crucial raw material for preparing acridinium (B8443388) esters, which are highly efficient chemiluminescent reagents used in clinical immunoassays. google.com This highlights its role as a valuable chemical intermediate.

Anti-parasitic Agents: The acridine core is a known pharmacophore for anti-parasitic drugs, particularly antimalarials like quinacrine. While direct evidence for this compound derivatives as antimalarials is sparse in recent literature, the general class of acridines is recognized for its activity against various parasites. nih.gov Relatedly, other peroxide-containing carboxylic acids have shown significant activity against schistosomes, the parasites responsible for schistosomiasis. nih.gov

Materials Science Applications

The application of this compound in materials science is a less explored but potentially promising field. The planar, aromatic structure and fluorescent properties of the acridine ring are features often sought in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The carboxylic acid group provides a convenient anchor point for polymerization or for grafting the molecule onto surfaces or into polymer matrices. A related compound, pyrenebutyric acid, leverages the properties of a polycyclic aromatic hydrocarbon for its affinity to graphite, demonstrating a potential application path for functionalized acridines. lumiprobe.com However, specific research detailing the integration of this compound into functional materials is not yet widely published.

Incorporation into Polymer Matrices for Enhanced Properties

The integration of functional molecules into polymer matrices is a common strategy to enhance the properties of the resulting materials. While direct studies on the incorporation of this compound into polymers are not extensively documented, the chemical nature of the molecule allows for informed speculation on its potential in this area. The carboxylic acid group is a key functional handle for polymerization reactions.

One approach involves the synthesis of copolyimides, which are known for their thermal stability and mechanical strength. Research has demonstrated the synthesis of copolyimides using 3,6-diaminoacridine, indicating the compatibility of the acridine structure within a polymer backbone. e3s-conferences.org The carboxylic acid group of this compound could potentially be utilized in similar polycondensation reactions, reacting with diamine monomers to form polyamides or with diols to form polyesters. The incorporation of the rigid and planar acridine structure could be expected to enhance the thermal resistance and modify the optical properties of the resulting polymer. e3s-conferences.org

Furthermore, the carboxylic acid functionality allows for its use in creating interpolymer complexes. For instance, polymers containing carboxylic acid groups, such as poly(acrylic acid), are known to form hydrogen-bonded complexes with polymers containing pyridine (B92270) groups, like poly(4-vinylpyridine). researchgate.net This type of non-covalent interaction is crucial in the layer-by-layer assembly of nanostructured films. researchgate.net this compound could be similarly incorporated into polymer chains that can then participate in such hydrogen bonding interactions, offering a route to new materials with tailored properties.

The table below outlines potential polymer types and the prospective enhanced properties that could arise from the incorporation of this compound.

| Polymer Type | Potential Monomer for Reaction with this compound | Potential Enhanced Properties |

| Polyamide | Diamines | Increased thermal stability, altered fluorescence |

| Polyester | Diols | Enhanced mechanical strength, modified optical properties |

| Poly(acrylic acid) derivative | As a comonomer | Ability to form hydrogen-bonded polymer complexes |

Use as Dyes and Pigments in Advanced Materials

Acridine derivatives are well-regarded for their intriguing optical properties and have been extensively utilized as dyes and fluorescent compounds. researchgate.net The core acridine structure is a chromophore, and substitutions on the ring system can modulate its color and fluorescence characteristics. nih.govresearchgate.net The presence of the chloro and carboxylic acid groups on the acridine skeleton of this compound is expected to influence its photophysical properties, making it a candidate for use as a specialty dye or pigment.

The application of acridine derivatives as dyes extends to their use in creating photosensitive materials. For example, acridine orange has been used to create bio-photosensitive thin films for optoelectronic applications. researchgate.net The ability of acridine compounds to absorb light and transfer energy makes them suitable for such purposes.

The following table summarizes the potential applications of this compound as a dye or pigment.

| Application Area | Rationale |

| Fluorescent Probes | The acridine core is a known fluorophore; substituents can tune emission spectra for specific sensing or imaging tasks. nih.govrsc.org |

| Photosensitive Films | Acridine derivatives can absorb light and participate in energy transfer processes, a key feature for photosensors. researchgate.net |

| Specialty Pigments | The inherent color of acridine compounds can be utilized in advanced materials where specific spectral properties are required. |

Application in Laser Technologies and Optoelectronics

The strong fluorescence and photophysical properties of acridine derivatives make them promising candidates for applications in laser technologies and optoelectronics. researchgate.net Conjugated organic molecules, including those based on acridine, are of significant interest for use in organic light-emitting diodes (OLEDs), organic solar cells, and lasers. researchgate.net

Acridine derivatives have also been investigated as active media for dye lasers. The efficiency of a dye laser is dependent on the fluorescence quantum yield and the spectral properties of the dye. The development of novel acridine-based dyes with high fluorescence is an active area of research. nih.gov Some acridine derivatives have been shown to exhibit long fluorescence lifetimes, which can be advantageous in certain biochemical and cell-based assays, and potentially in specific optoelectronic devices. google.com

| Technology | Potential Role of this compound | Key Property |

| Organic Light-Emitting Diodes (OLEDs) | As an emissive layer or host material. | Tunable electronic properties and fluorescence. researchgate.net |

| Organic Solar Cells (OSCs) | As a donor or acceptor material. | Potential for a low band gap and good charge transport. researchgate.net |

| Dye Lasers | As the gain medium. | Strong absorption and high fluorescence quantum yield. nih.gov |

Bioconjugation Strategies and Biosensor Development

The carboxylic acid group is a versatile functional group for bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule. nih.gov The presence of the carboxylic acid on this compound makes it amenable to various conjugation chemistries for the development of biosensors.

A common method for bioconjugation involves the activation of the carboxylic acid to form a more reactive intermediate. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) are frequently used to activate carboxylic acids. nih.gov This activated intermediate can then readily react with primary amines on proteins, antibodies, or other biomolecules to form a stable amide bond. This approach is widely used to immobilize proteins onto surfaces for biosensor applications. nih.gov

This strategy could be employed to attach this compound to an antibody for use in an immunoassay. The acridine moiety could serve as a fluorescent label for detection. The development of biosensors for various biomarkers often relies on such bioconjugation techniques to link a signaling molecule (like a fluorophore) to a biological recognition element (like an antibody). nih.gov

The versatility of this approach allows for the creation of a wide range of biosensing platforms. The choice of bioconjugation molecule can be varied to target different functional groups on the biomolecule of interest. nih.gov

The table below outlines a general bioconjugation strategy for this compound.

| Step | Reagents/Conditions | Purpose |

| 1. Activation | EDC/NHS | To convert the carboxylic acid into a reactive NHS ester. nih.gov |

| 2. Conjugation | Biomolecule with primary amines (e.g., antibody) in a suitable buffer | To form a stable amide bond between the acridine derivative and the biomolecule. |

| 3. Purification | Dialysis or size-exclusion chromatography | To remove unreacted reagents and byproducts. |

Future Directions and Research Challenges

Development of Highly Selective Derivatives with Tuned Biological Activities

A significant hurdle in the clinical application of many acridine-based drugs is their non-specific cytotoxicity, which can lead to undesirable side effects. nih.gov Therefore, a primary focus for future research on 3-Chloroacridine-9-carboxylic acid will be the development of derivatives with enhanced selectivity towards cancer cells. The position and nature of substituents on the acridine (B1665455) core are critical determinants of biological activity and selectivity. nih.gov

The chloro substituent at the 3-position of the acridine ring in this compound already provides a starting point for modulating the electronic properties of the molecule. Future work will likely involve the synthesis of a library of derivatives with modifications at various positions, particularly at the 9-carboxylic acid group. Esterification or amidation of the carboxylic acid can introduce a diverse range of functional groups, allowing for the fine-tuning of properties such as solubility, cell permeability, and target-binding affinity. For instance, linking the carboxylic acid to polyamines or other cell-penetrating moieties could enhance uptake by cancer cells.

Table 1: Potential Derivatives of this compound and their Rationale

| Derivative Class | Rationale for Synthesis | Potential Biological Impact |

| Amide Derivatives | Introduce hydrogen bonding capabilities and diverse side chains. | Modulate DNA binding affinity and interaction with specific enzymes. |

| Ester Derivatives | Improve lipophilicity and potential for prodrug strategies. | Enhance cell membrane permeability and targeted drug release. |

| Peptide Conjugates | Target specific receptors or transporters overexpressed on cancer cells. | Increase tumor selectivity and reduce systemic toxicity. |

| Metal Complexes | Introduce novel mechanisms of action, such as redox activity. | Potentiate DNA damage and overcome resistance mechanisms. |

The challenge lies in designing and synthesizing these derivatives in a systematic manner to establish clear structure-activity relationships (SAR). nih.gov High-throughput screening methods will be essential to evaluate the biological activity of these new compounds against a panel of cancer cell lines and, importantly, against normal cells to assess selectivity.

Advanced Synthetic Strategies for Complex Acridine Architectures

The synthesis of polysubstituted acridines, including this compound and its derivatives, can be challenging. Classical methods for acridine synthesis, such as the Bernthsen acridine synthesis, often require harsh reaction conditions and may not be suitable for the introduction of sensitive functional groups. nih.gov The development of more efficient and versatile synthetic methodologies is therefore a critical area of research.

Future synthetic strategies will likely focus on modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce a wide variety of substituents onto the acridine core with high regioselectivity. The functionalization of the C3-position, in particular, presents a synthetic challenge that needs to be addressed to explore a wider range of derivatives.

Integration of Computational and Experimental Approaches for Rational Design

The traditional approach to drug discovery, relying on serendipity and extensive screening, is time-consuming and costly. The integration of computational methods with experimental work offers a more rational and efficient path for the design of new this compound derivatives. bmc-rm.orgelsevierpure.combmc-rm.org

Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to predict how these molecules interact with their biological targets, primarily DNA and topoisomerase enzymes. nih.gov These computational studies can provide valuable insights into the key interactions that govern binding affinity and selectivity, guiding the design of new derivatives with improved properties. For example, computational models can help in predicting the effect of different substituents on the planarity of the acridine ring and its ability to intercalate into the DNA double helix.

Table 2: Computational Tools in the Rational Design of this compound Derivatives

| Computational Tool | Application | Expected Outcome |

| Molecular Docking | Predict binding modes and affinities to biological targets. | Prioritize synthetic targets with high predicted activity. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-target complex. | Understand the stability and key interactions of the bound state. |

| QSAR Modeling | Relate chemical structure to biological activity. | Predict the activity of virtual compounds and guide lead optimization. |

| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity. | Identify potential liabilities early in the drug discovery process. |

The challenge in this area is the accuracy of the computational models. Experimental validation of the computational predictions through synthesis and biological testing is crucial to refine and improve the predictive power of the models. This iterative cycle of design, synthesis, testing, and modeling is key to the successful rational design of new therapeutic agents.

Exploration of Novel Biological Targets and Therapeutic Modalities

While DNA intercalation and topoisomerase inhibition are the most well-established mechanisms of action for acridine derivatives, there is growing evidence that they may interact with other biological targets as well. nih.gov Future research should aim to explore these novel targets for this compound and its derivatives.

For instance, some acridine derivatives have been shown to inhibit telomerase, an enzyme that is crucial for the immortalization of cancer cells. Others have been found to modulate the activity of protein kinases, which are key regulators of cell signaling pathways. nih.gov Identifying and validating these alternative targets could open up new therapeutic avenues for acridine-based drugs, potentially leading to treatments for a broader range of diseases.

Furthermore, the unique photophysical properties of the acridine scaffold could be exploited for novel therapeutic modalities. For example, acridine derivatives can act as photosensitizers in photodynamic therapy (PDT), where they are activated by light to generate reactive oxygen species that kill cancer cells. The development of this compound derivatives with optimized photophysical properties for PDT represents an exciting area for future research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Chloroacridine-9-carboxylic acid, and what analytical techniques validate its purity?

- Methodological Answer : Synthesis typically involves halogenation of acridine-9-carboxylic acid using chlorinating agents (e.g., thionyl chloride or phosphorus oxychloride). Post-reaction, purification via recrystallization or column chromatography is essential. Characterization requires 1H/13C NMR to confirm substitution patterns, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification. Safety protocols for handling chlorinating agents, including fume hood use and PPE, must align with hazardous chemical guidelines .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Store in a cool, dry environment (<4°C) under inert gas (e.g., argon) to prevent degradation. Use nitrile gloves, lab coats, and safety goggles during handling. Work in a certified fume hood to avoid inhalation. Long-term storage is discouraged due to potential decomposition; periodic purity checks via TLC or HPLC are advised .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Assign peaks using DEPT-135 and COSY to distinguish aromatic protons and confirm chloro-substitution.

- FT-IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient for purity analysis.

- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N, Cl content) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor?

- Methodological Answer :

Target Selection : Prioritize kinases with structural homology to known acridine-based inhibitors (e.g., MAPK or EGFR families).

In Vitro Assays : Use fluorescence-based ATP competition assays. Include positive controls (e.g., staurosporine) and negative controls (DMSO-only).

Dose-Response Curves : Calculate IC50 values using 8–10 concentrations (1 nM–100 µM) and nonlinear regression analysis.

Selectivity Screening : Test against a panel of 50+ kinases to assess specificity.

Reference statistical validation methods (e.g., triplicate repeats, ANOVA) .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 40°C for 14 days. Monitor degradation via HPLC and LC-MS to identify breakdown products.

- pH-Rate Profiling : Plot degradation rate constants vs. pH to identify instability thresholds.

- Contradiction Analysis : Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic changes and Raman spectroscopy for real-time crystallinity assessment .

Q. How can computational modeling predict the compound’s interaction with DNA G-quadruplex structures?

- Methodological Answer :

Docking Studies : Use AutoDock Vina with G-quadruplex PDB IDs (e.g., 1KF1) to simulate binding affinities.

MD Simulations : Run 100 ns trajectories in explicit solvent (AMBER force field) to assess complex stability.

Free Energy Calculations : Apply MM-PBSA to quantify binding energies. Correlate with experimental data (e.g., FRET melting assays) .

Q. What experimental controls are essential when studying its photodegradation in environmental simulations?

- Methodological Answer :

- Light Controls : Use UV-A/B lamps (290–400 nm) with radiometric calibration. Include dark controls to isolate thermal effects.

- Matrix Controls : Spike samples into synthetic wastewater to assess matrix interference.

- Reference Compounds : Compare degradation rates with anthracene (EPA-standard photosensitizer).

- Analytical Validation : Employ LC-HRMS to track hydroxylated or dechlorinated byproducts .

Data Analysis and Reporting

Q. How should researchers address variability in bioactivity data across cell lines?

- Methodological Answer :

- Cell Line Validation : Use STR profiling to confirm authenticity. Include ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) with diverse genetic backgrounds.

- Normalization : Express activity as % viability relative to untreated controls. Use Z’-factor >0.5 to validate assay robustness.

- Meta-Analysis : Apply hierarchical clustering to identify cell line-specific response patterns. Disclose batch effects and passage numbers in supplementary data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.